

# Proximity Ligation Assay for Paxillin-Vinculin Interaction: Application Notes and Protocols

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## Compound of Interest

Compound Name: Paxillin

Cat. No.: B1203293

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These application notes provide a comprehensive guide to utilizing the Proximity Ligation Assay (PLA) for the detection and quantification of the interaction between two key focal adhesion proteins, **Paxillin** and Vinculin. This powerful technique offers high specificity and sensitivity for visualizing protein-protein interactions in situ, providing valuable insights into cellular adhesion, migration, and signaling pathways.

## Introduction

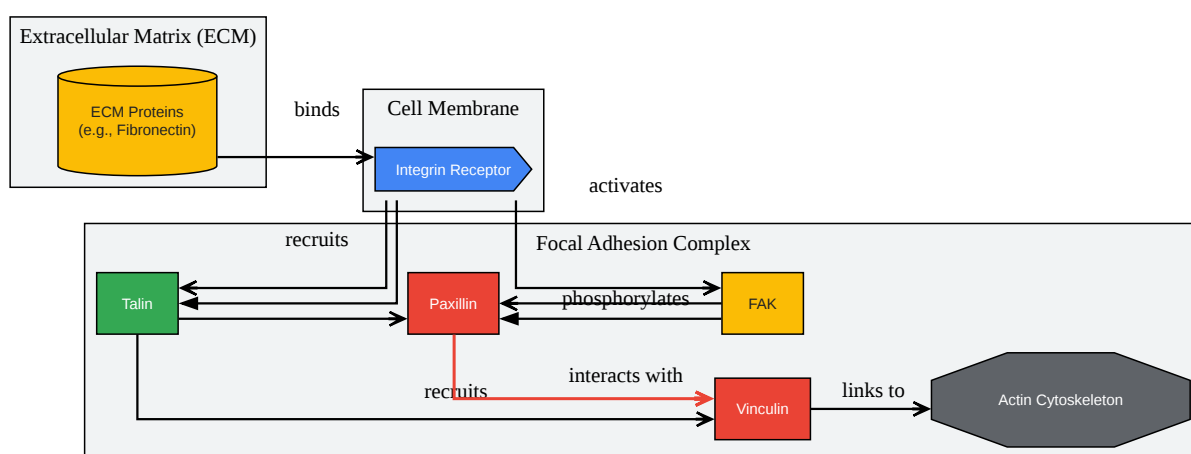
**Paxillin** and Vinculin are essential scaffold proteins within focal adhesions, dynamic structures that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. The interaction between **Paxillin** and Vinculin is crucial for the assembly, maturation, and signaling functions of focal adhesions.<sup>[1][2][3]</sup> Dysregulation of this interaction has been implicated in various pathological processes, including cancer metastasis.

The Proximity Ligation Assay (PLA) is a highly sensitive immunoassay that allows for the in situ detection of protein-protein interactions with single-molecule resolution.<sup>[4][5][6][7]</sup> The principle of PLA involves the use of two primary antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide (PLA probe), bind to the primary antibodies. When the two proteins are in close proximity (typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA template. This DNA circle is then amplified via rolling circle amplification, and the resulting

product is detected using fluorescently labeled probes. Each fluorescent spot, or "PLA signal," represents a single protein-protein interaction event.[4][5][6][7]

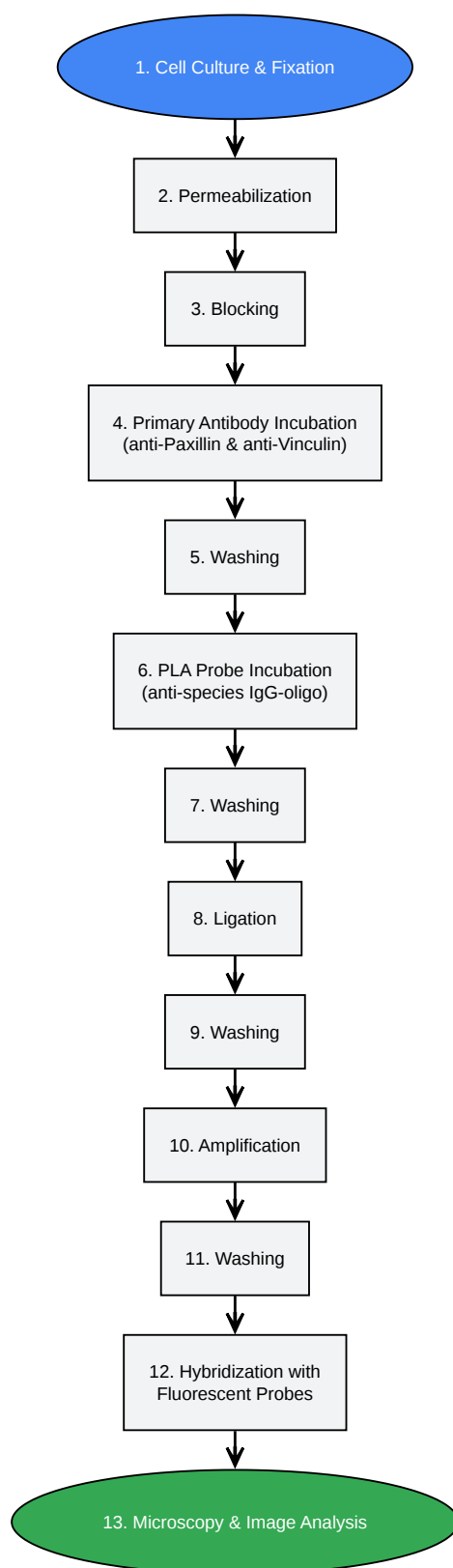
## Signaling Pathway and Experimental Workflow

To better understand the context of the **Paxillin**-Vinculin interaction and the PLA workflow, the following diagrams are provided.



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Caption: Signaling pathway of focal adhesion assembly highlighting the **Paxillin**-Vinculin interaction.



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Caption: Experimental workflow for the **Paxillin**-Vinculin Proximity Ligation Assay.

## Quantitative Data

While specific quantitative data from a **Paxillin**-Vinculin PLA experiment is not readily available in the public domain, data from Förster Resonance Energy Transfer (FRET) studies can provide a valuable reference for the interaction dynamics. FRET efficiency is a measure of the proximity of two fluorescently labeled molecules. The following table summarizes FRET data for the interaction between **Paxillin** and Vinculin under different conditions.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Condition	FRET Efficiency (%)	Interpretation	Reference
Basal State (Small Adhesions, <1 $\mu\text{m}^2$ )	~14%	Increased interaction in nascent adhesions.	<a href="#">[1]</a> <a href="#">[8]</a>
Basal State (Large Adhesions, >1 $\mu\text{m}^2$ )	~10%	Lower interaction in mature focal adhesions.	<a href="#">[1]</a> <a href="#">[8]</a>
Rac1 Activation	Increased	Promotes Paxillin-Vinculin interaction.	<a href="#">[1]</a> <a href="#">[2]</a>
Rac1 Inhibition	Decreased	Reduces Paxillin-Vinculin interaction.	<a href="#">[1]</a> <a href="#">[2]</a>
RhoA Activation	No significant change	Suggests a Rac1-specific regulation.	<a href="#">[1]</a> <a href="#">[2]</a>

Note: This data is derived from FRET experiments and should be used as a guide. PLA results should be quantified by counting the number of PLA signals per cell or per focal adhesion area.

## Experimental Protocols

This section provides a detailed protocol for performing a Proximity Ligation Assay to detect the interaction between **Paxillin** and Vinculin. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

## Materials

- Cells: Adherent cell line of interest (e.g., NIH 3T3, HeLa)

- Coverslips: Sterile glass coverslips
- Primary Antibodies:
  - Rabbit anti-**Paxillin** antibody
  - Mouse anti-Vinculin antibody
  - Note: It is critical to use primary antibodies raised in different species. Validate antibody specificity by Western blot and immunofluorescence.
- PLA Reagents: Duolink® In Situ PLA Kit (or equivalent) containing:
  - PLA Probe Anti-Rabbit PLUS
  - PLA Probe Anti-Mouse MINUS
  - Ligation solution and Ligase
  - Amplification solution and Polymerase
  - Detection Reagents (fluorescently labeled oligonucleotides)
  - Blocking Solution
  - Antibody Diluent
  - Wash Buffers
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Mounting Medium with DAPI
- Fluorescence Microscope

## Protocol

- Cell Seeding and Treatment:
  1. Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
  2. Culture cells overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  3. If applicable, treat cells with desired compounds (e.g., Rac1/RhoA activators/inhibitors) for the appropriate duration.
- Fixation and Permeabilization:
  1. Aspirate the culture medium and gently wash the cells twice with PBS.
  2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
  3. Wash the cells three times with PBS for 5 minutes each.
  4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  5. Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  1. Add enough Blocking Solution to cover the cells on the coverslip.
  2. Incubate for 1 hour at 37°C in a humidity chamber.
- Primary Antibody Incubation:
  1. Dilute the primary antibodies (rabbit anti-**Paxillin** and mouse anti-Vinculin) in the Antibody Diluent to their optimal concentrations (determined by titration, typically in the range of 1:100 to 1:1000).
  2. Tap off the Blocking Solution from the coverslips.
  3. Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidity chamber.

- PLA Probe Incubation:
  1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.
  2. Dilute the PLA Probe Anti-Rabbit PLUS and PLA Probe Anti-Mouse MINUS 1:5 in Antibody Diluent.
  3. Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.
- Ligation:
  1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.
  2. Prepare the ligation solution by diluting the Ligation buffer 1:5 in high-purity water and adding Ligase to a 1:40 dilution.
  3. Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.
- Amplification:
  1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.
  2. Prepare the amplification solution by diluting the Amplification buffer 1:5 in high-purity water and adding Polymerase to a 1:80 dilution.
  3. Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber.
- Detection and Mounting:
  1. Wash the coverslips twice with Wash Buffer B for 10 minutes each.
  2. Wash once with 0.01x Wash Buffer B for 1 minute.
  3. Dilute the fluorescently labeled detection oligonucleotides in the provided buffer according to the manufacturer's instructions.

4. Add the detection solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber (in the dark).
  5. Wash the coverslips twice with Wash Buffer B for 10 minutes each (in the dark).
  6. Briefly rinse with high-purity water.
  7. Mount the coverslips onto glass slides using a drop of Mounting Medium with DAPI.
  8. Seal the edges of the coverslip with nail polish and let it dry.
- Image Acquisition and Analysis:
    1. Visualize the PLA signals using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
    2. Capture images from multiple fields of view for each experimental condition.
    3. Quantify the number of PLA signals per cell or per defined region of interest (e.g., focal adhesion area) using image analysis software (e.g., ImageJ with the BlobFinder plugin).
    4. Normalize the PLA signal count to the number of cells (DAPI-stained nuclei).

## Negative Controls

To ensure the specificity of the PLA signals, it is essential to include the following negative controls:

- Single Primary Antibody Control: Omit one of the two primary antibodies (either anti-**Paxillin** or anti-Vinculin). This should result in a significant reduction in PLA signals.
- No Primary Antibody Control: Omit both primary antibodies. This should result in no or very few PLA signals.
- Non-interacting Protein Pair: Use primary antibodies against two proteins that are known not to interact but are present in the same cellular compartment.



By following these detailed protocols and considering the provided quantitative context, researchers can effectively employ the Proximity Ligation Assay to investigate the dynamic interaction between **Paxillin** and Vinculin, contributing to a deeper understanding of focal adhesion biology and its role in health and disease.

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